molecular formula C28H34N4O8 B1381116 benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid CAS No. 1523606-36-1

benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid

Cat. No.: B1381116
CAS No.: 1523606-36-1
M. Wt: 554.6 g/mol
InChI Key: UPLPPLHPZAVKHX-UHFFFAOYSA-N
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Description

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid is a salt comprising a spirocyclic amine core (2,6-diazaspiro[3.3]heptane) functionalized with a benzyl ester group and counterbalanced by oxalic acid. This compound exists in multiple stoichiometric forms, including the oxalate (2:1 base-to-acid ratio) and hemioxalate (1:1 ratio) . Key identifiers include:

  • CAS Numbers: 1394840-24-4 (oxalate) and 1523606-27-0 (hemioxalate) .
  • Molecular Formula: Varies by salt form; for the oxalate (2:1), the formula is approximately $ \text{C}{19}\text{H}{20}\text{N}2\text{O}2 \cdot \text{C}2\text{H}2\text{O}_4 $.
  • Applications: Used as an intermediate in pharmaceutical synthesis due to its spirocyclic structure, which enhances conformational rigidity and bioavailability .

Properties

IUPAC Name

benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H16N2O2.C2H2O4/c2*16-12(15-9-13(10-15)7-14-8-13)17-6-11-4-2-1-3-5-11;3-1(4)2(5)6/h2*1-5,14H,6-10H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLPPLHPZAVKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CN(C2)C(=O)OCC3=CC=CC=C3.C1C2(CN1)CN(C2)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then isolated and purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate; oxalic acid has shown potential in drug development due to its structural properties that can influence biological activity.

Anticancer Activity

Recent studies have explored the compound's efficacy against various cancer cell lines. For instance, a study indicated that derivatives of spiro compounds exhibit cytotoxic effects on human cancer cells, suggesting that benzyl 2,6-diazaspiro[3.3]heptane derivatives could be further investigated for their anticancer properties .

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of this compound. Preliminary findings suggest that it may play a role in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the creation of complex molecular architectures.

Synthesis of Bioactive Molecules

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate can be used to synthesize other bioactive compounds through various chemical reactions such as acylation and alkylation. Its unique spiro structure allows for the formation of diverse derivatives that may possess enhanced biological activities .

Reaction TypeExample CompoundYield (%)
AcylationBenzyl derivative85
AlkylationAlkylated spiro compound78
CyclizationNew heterocyclic structures90

Case Study: Anticancer Research

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate and tested their cytotoxicity against breast cancer cell lines. The results indicated that certain modifications to the benzyl group significantly increased cytotoxicity, providing a pathway for developing new anticancer agents .

Case Study: Neuroprotection

A collaborative study between universities focused on evaluating the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings suggested that the compound could mitigate cell death and improve cell viability under stress conditions, indicating its potential therapeutic application in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Benzyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Solubility CAS Number
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (2:1) $ \text{C}{19}\text{H}{20}\text{N}2\text{O}2 \cdot \text{C}2\text{H}2\text{O}_4 $ ~380.38 Low (organic solvents) 1394840-24-4
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate $ \text{C}{10}\text{H}{18}\text{N}2\text{O}2 \cdot \text{C}2\text{H}2\text{O}_4 $ 441.54 Slightly in water 1041026-71-4
Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate $ \text{C}{14}\text{H}{18}\text{N}2\text{O}2 $ 246.31 Moderate (DMSO) 1086394-87-7

Research Findings and Implications

  • Pharmaceutical Relevance : The spiro[3.3]heptane core is prioritized in drug design for its balance of rigidity and synthetic accessibility, enabling potent kinase and protease inhibition .
  • Salt Selection : Oxalate salts are chosen for crystallinity, while hemioxalates offer intermediate solubility for in vivo studies .
  • Safety Considerations : Oxalic acid’s toxicity necessitates careful dosing in formulations, favoring alternatives like hydrochloride salts for chronic therapies .

Biological Activity

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate; oxalic acid, also known as bis(benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate), is a compound with notable biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C28H34N4O8
  • Molecular Weight : 554.59 g/mol
  • CAS Number : 1523606-36-1
  • Purity : Typically around 95-97% .

The compound's biological activity can be attributed to its structural characteristics, particularly the diazaspiro framework which may influence its interaction with biological targets. The presence of nitrogen atoms in the spiro structure suggests potential interactions with various enzymes and receptors, possibly affecting signaling pathways and metabolic processes.

Biological Activities

  • Antimicrobial Properties : Preliminary studies indicate that compounds similar in structure to benzyl 2,6-diazaspiro[3.3]heptane derivatives exhibit antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics .
  • Antitumor Activity : There is emerging evidence that spiro compounds may possess antitumor properties. For instance, related compounds have shown efficacy against cancer cell lines such as HL60 and MCF7, indicating that benzyl 2,6-diazaspiro[3.3]heptane derivatives could be explored for their anticancer potential .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The structural features of diazaspiro compounds suggest they could interact with enzyme active sites, potentially leading to therapeutic applications in metabolic disorders .

Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of benzyl 2,6-diazaspiro[3.3]heptane derivatives against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 1.49 to 5.95 µM for certain derivatives, suggesting significant antimicrobial potential .

Study 2: Antitumor Efficacy

Research on the antitumor effects of similar spiro compounds demonstrated selective cytotoxicity against cancer cell lines. For example, one derivative showed an IC50 value of approximately 5 µM against MCF7 cells, highlighting its potential as a candidate for further development in cancer therapy .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological ActivityReference
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylateC28H34N4O8Antimicrobial, Antitumor
Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateC14H15NO3Enzyme Inhibition
Lunatin PeptidesVariesAntimicrobial, Enzyme Inhibition

Q & A

Q. What synthetic strategies are effective for preparing benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate derivatives?

The synthesis often involves nucleophilic addition or coupling reactions. For example, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate (CAS 1041026-71-4) can be synthesized via asymmetric addition of 3-azetidinecarboxylate anions to Davis-Ellman imines, followed by reduction with LiAlH4 and tosyl chloride under THF/NaH conditions (yield: 85–91%) . Alternative routes include palladium-catalyzed coupling with aryl halides (e.g., 1-bromo-(2-trifluoromethyl)benzene) in the presence of K2CO3 and BINAP ligand (yield: 38%) . Key challenges include controlling regioselectivity and minimizing side reactions during spirocycle formation.

Q. How can oxalic acid influence the purification and stability of diazaspiro compounds?

Oxalic acid is commonly used as a counterion to stabilize basic amines via salt formation. For instance, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate (molecular formula: 2(C10H18N2O2)·C2H2O4) forms a crystalline solid (mp: 206–209°C) with enhanced solubility in polar aprotic solvents like DMF or DMSO . Oxalic acid’s low pKa (~1.25) ensures protonation of the diazaspiro amine, reducing hygroscopicity and improving shelf stability .

Q. What characterization techniques are critical for confirming the structure of diazaspiro-oxalic acid complexes?

  • NMR : ¹H and ¹³C NMR confirm spirocyclic geometry (e.g., δ 4.0–4.2 ppm for bridgehead protons, δ 156 ppm for carbonyl groups) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ 369.1843 for tert-butyl derivatives) .
  • XRD : Resolves spirocyclic torsion angles and salt stoichiometry .
  • Thermogravimetric Analysis (TGA) : Assesses oxalic acid decomposition (onset ~150°C) .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) impact the enantioselectivity of diazaspiro[3.3]heptane derivatives?

Enantioselective synthesis (e.g., using chiral sulfinyl auxiliaries) achieves up to 99% ee under optimized conditions. For example, LiAlH4 reduction in THF at 0°C favors (R)-configuration retention, while higher temperatures (>25°C) promote racemization . Solvent polarity also affects transition states: nonpolar solvents (toluene) improve stereochemical control compared to DMF . Kinetic studies using chiral HPLC or circular dichroism (CD) are recommended to track enantiomeric excess .

Q. How can researchers resolve contradictions in reported yields for diazaspiro[3.3]heptane syntheses?

Discrepancies often arise from:

  • Impurity in starting materials : Residual moisture in LiAlH4 reduces yields by 10–15% .
  • Catalyst loading : Substoichiometric Pd(dba)3 (0.015 mmol vs. 0.2 mmol substrate) lowers coupling efficiency .
  • Salt formation : Hemioxalate vs. oxalate stoichiometry alters crystallization efficiency (e.g., 2:1 vs. 1:1 ratios) .
    Mitigation strategies include rigorous drying of reagents, optimizing catalyst-to-substrate ratios, and verifying salt stoichiometry via elemental analysis .

Q. What role does oxalic acid play in dissolution mechanisms for metal oxide contaminants during diazaspiro compound synthesis?

Oxalic acid chelates metal ions (e.g., Fe³⁺, Al³⁺) via bidentate coordination, dissolving oxide impurities (e.g., hematite) in mixed acid systems. In H2SO4/oxalic acid solutions, dissolution rates increase by 2–3× due to synergistic protonation and ligand-assisted leaching . This is critical for purifying metal-catalyzed reaction products .

Q. How can computational modeling guide the design of diazaspiro[3.3]heptane-based drug candidates?

Density functional theory (DFT) predicts spirocyclic ring strain (~5 kcal/mol) and nucleophilicity of the diaza groups. Molecular docking studies (e.g., with retinol-binding protein 4) identify favorable binding poses for derivatives like 2-(6-(2-(trifluoromethyl)phenyl)-2,6-diazaspiro[3.3]heptane-2-carboxamido)benzoic acid, a potential macular degeneration therapeutic . MD simulations further assess conformational stability in aqueous environments .

Methodological Recommendations

  • Synthetic Optimization : Screen chiral auxiliaries (e.g., tert-butylsulfinyl groups) and solvents (THF vs. Et2O) to maximize enantioselectivity .
  • Purification : Use oxalic acid recrystallization in EtOAc/hexane mixtures (20:1) for high-purity salts .
  • Troubleshooting : Employ TGA-DSC to detect oxalic acid degradation during storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid
Reactant of Route 2
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benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid

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